molecular formula C8H6Cl2O2 B157129 o-Chlorophenol chloroacetate CAS No. 1778-95-6

o-Chlorophenol chloroacetate

Cat. No. B157129
CAS RN: 1778-95-6
M. Wt: 205.03 g/mol
InChI Key: JXRKGLWMAJPFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Chlorophenol chloroacetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chlorinated derivative of phenol and is commonly used as a reagent in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of o-Chlorophenol chloroacetate involves the formation of a covalent bond between the compound and the target enzyme or protein. This covalent bond leads to the inhibition of the enzyme or protein, which can have various effects depending on the specific target. For example, o-Chlorophenol chloroacetate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to various physiological effects, such as muscle paralysis and respiratory failure.

Biochemical And Physiological Effects

The biochemical and physiological effects of o-Chlorophenol chloroacetate depend on the specific target enzyme or protein. As mentioned earlier, o-Chlorophenol chloroacetate has been shown to inhibit the activity of acetylcholinesterase, which can lead to various physiological effects. Additionally, o-Chlorophenol chloroacetate has been shown to have antibacterial and antifungal properties, which can be useful in the development of new antibiotics and antifungal agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using o-Chlorophenol chloroacetate in lab experiments is its high reactivity and specificity towards certain enzymes and proteins. This makes it a useful tool for studying the mechanism of action of these targets. Additionally, o-Chlorophenol chloroacetate is relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also limitations to using o-Chlorophenol chloroacetate in lab experiments. One limitation is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken. Additionally, the high reactivity of o-Chlorophenol chloroacetate can also lead to non-specific binding to other targets, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of o-Chlorophenol chloroacetate in scientific research. One direction is the development of new compounds that are based on the structure of o-Chlorophenol chloroacetate, but with improved specificity and reduced toxicity. Another direction is the use of o-Chlorophenol chloroacetate in the development of new antibiotics and antifungal agents. Additionally, o-Chlorophenol chloroacetate can be used as a tool for studying the mechanism of action of other enzymes and proteins, which can lead to new insights into various biological processes.

Synthesis Methods

The synthesis of o-Chlorophenol chloroacetate involves the reaction of o-Chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine. This reaction results in the formation of o-Chlorophenol chloroacetate, which can be purified using various techniques such as column chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

O-Chlorophenol chloroacetate has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds, such as esters and amides. It is also used as a starting material for the synthesis of other important compounds, such as pharmaceuticals and agrochemicals. Additionally, o-Chlorophenol chloroacetate has been used as a model compound for studying the mechanism of action of various enzymes and proteins.

properties

CAS RN

1778-95-6

Product Name

o-Chlorophenol chloroacetate

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(2-chlorophenyl) 2-chloroacetate

InChI

InChI=1S/C8H6Cl2O2/c9-5-8(11)12-7-4-2-1-3-6(7)10/h1-4H,5H2

InChI Key

JXRKGLWMAJPFNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC(=O)CCl)Cl

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)CCl)Cl

Other CAS RN

1778-95-6

synonyms

Chloroacetic acid 2-chlorophenyl ester

Origin of Product

United States

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